molecular formula C19H23N3O4S B11355029 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11355029
M. Wt: 389.5 g/mol
InChI Key: CXNLDAQVYIGHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Moiety: The acetamide group can be attached through an amide coupling reaction using acetic anhydride or acetyl chloride.

    Nitration of the Phenoxy Group: The phenoxy group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the phenoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or phenoxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures, such as 2-(2-methoxyphenoxy)acetamide.

Uniqueness

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to the specific combination of functional groups and the tert-butyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)12-8-9-13-16(10-12)27-18(20-13)21-17(23)11-26-15-7-5-4-6-14(15)22(24)25/h4-7,12H,8-11H2,1-3H3,(H,20,21,23)

InChI Key

CXNLDAQVYIGHQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.